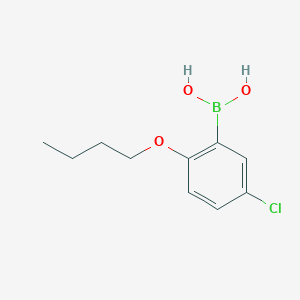
(2-Butoxy-5-chlorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Butoxy-5-chlorophenyl)boronic acid” is a chemical compound with the empirical formula C10H14BClO3 . It has a molecular weight of 228.48 . The compound is represented by the SMILES string CCCCOc1ccc(Cl)cc1B(O)O .
Molecular Structure Analysis
The InChI code for “(2-Butoxy-5-chlorophenyl)boronic acid” is 1S/C10H14BClO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 . This indicates the presence of a butoxy group and a chlorophenyl group attached to a boronic acid moiety.
Physical And Chemical Properties Analysis
“(2-Butoxy-5-chlorophenyl)boronic acid” is a solid compound . It has a melting point of 93-98 °C (lit.) . The compound should be stored in an inert atmosphere at room temperature .
Aplicaciones Científicas De Investigación
- Suzuki–Miyaura Coupling
- Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Boronic acids, including “(2-Butoxy-5-chlorophenyl)boronic acid”, can be used as organoboron reagents in this process .
- Method : The boronic acid is reacted with a halide or pseudohalide in the presence of a base and a palladium catalyst. This forms a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
- Results : The SM coupling reaction has been used to synthesize a wide range of organic compounds .
Safety And Hazards
“(2-Butoxy-5-chlorophenyl)boronic acid” is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The compound is harmful if swallowed, and can cause skin and eye irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to not ingest the compound .
Propiedades
IUPAC Name |
(2-butoxy-5-chlorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIBHUXEZCJVCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584233 |
Source


|
| Record name | (2-Butoxy-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Butoxy-5-chlorophenyl)boronic acid | |
CAS RN |
352534-88-4 |
Source


|
| Record name | (2-Butoxy-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)


![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)





![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)


